molecular formula C16H10ClN3O3S B5223718 2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B5223718
M. Wt: 359.8 g/mol
InChI Key: AQJPZILIRGAMAB-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzamide group, a thiazole ring, and nitrophenyl and chloro substituents, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O3S/c17-13-4-2-1-3-12(13)15(21)19-16-18-14(9-24-16)10-5-7-11(8-6-10)20(22)23/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJPZILIRGAMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-nitroaniline with 2-aminothiazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like 1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups on the aromatic ring can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.

Scientific Research Applications

2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thiazole ring and nitrophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its versatility in various chemical reactions and applications.

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